2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine
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Overview
Description
2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity.
3-(4-Methoxyphenyl)-1H-pyrazole: Lacks the pyridine ring, limiting its applications in coordination chemistry.
2-(3-(4-Chlorophenyl)-1H-pyrazol-1-yl)pyridine: Similar structure but with a chlorine substituent, which can alter its electronic properties and reactivity.
Uniqueness
2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both the methoxyphenyl and pyridine rings, which confer a combination of electronic and steric properties that enhance its utility in various applications. The methoxy group provides electron-donating effects, while the pyridine and pyrazole rings offer multiple sites for functionalization and interaction with biological targets.
Properties
CAS No. |
62366-11-4 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine |
InChI |
InChI=1S/C15H13N3O/c1-19-13-7-5-12(6-8-13)14-9-11-18(17-14)15-4-2-3-10-16-15/h2-11H,1H3 |
InChI Key |
VTUBGBAZKAVKJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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